Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)

1-Methyl-1H-indole-5-carbaldehyde structure
90923-75-4 structure
商品名:1-Methyl-1H-indole-5-carbaldehyde
CAS番号:90923-75-4
MF:C10H9NO
メガワット:159.184562444687
MDL:MFCD08271908
CID:802806
PubChem ID:7537534

1-Methyl-1H-indole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-indole-5-carbaldehyde
    • 1H-Indole-5-carboxaldehyde,1-methyl-
    • 1-methylindole-5-carbaldehyde
    • 1-Methylindolecarbaldehyde
    • 1-Methyl-1H-indole-5-carboxaldehyde
    • 1H-Indole-5-carboxaldehyde, 1-methyl-
    • XIVDZBIBWGQOTI-UHFFFAOYSA-N
    • 5-formyl-1-methylindole
    • N-Methylindol-5-carbaldehyde
    • N-Methylindole-5-carbaldehyde
    • N-methylindole-5-carboxaldehyde
    • STK501443
    • SBB018852
    • KM2950
    • BDBM50037843
    • 1-Methyl-1H-indole-5-carboxaldehyde (ACI)
    • Indole-5-carboxaldehyde, 1-methyl- (7CI)
    • 1-Methylindole-5-carboxaldehyde
    • N-Methyl-5-indolecarboxaldehyde
    • 90923-75-4
    • EN300-1235019
    • SCHEMBL1125942
    • Z1201624481
    • Y11274
    • 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR
    • MFCD08271908
    • 1-Methyl-1H-indole-5-carboxaldehyde, 97%
    • F8886-2498
    • CS-0061753
    • J-504890
    • AKOS000321365
    • CHEMBL3358224
    • ALBB-004944
    • SY081342
    • PS-6169
    • DTXSID90428739
    • MDL: MFCD08271908
    • インチ: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3
    • InChIKey: XIVDZBIBWGQOTI-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=C2C=CN(C2=CC=1)C

計算された属性

  • せいみつぶんしりょう: 159.06800
  • どういたいしつりょう: 159.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 22

じっけんとくせい

  • 密度みつど: 1.1
  • ゆうかいてん: 80-85 °C
  • ふってん: 318.7°C at 760 mmHg
  • フラッシュポイント: 146.5°C
  • 屈折率: 1.585
  • PSA: 22.00000
  • LogP: 1.99080
  • かんど: Air & Moisture Sensitive

1-Methyl-1H-indole-5-carbaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:2-8°C

1-Methyl-1H-indole-5-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-1H-indole-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM115679-25g
1-methyl-1H-indole-5-carbaldehyde
90923-75-4 95%+
25g
$1121 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132393-5g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 98%
5g
¥1413.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50995-100mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
100mg
¥80.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50995-250mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
250mg
¥128.0 2024-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WT992-5g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
5g
¥2355.0 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132393-250mg
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 98%
250mg
¥186.00 2024-04-25
abcr
AB223529-250mg
1-Methyl-1H-indole-5-carbaldehyde, 95%; .
90923-75-4 95%
250mg
€101.30 2025-03-19
Key Organics Ltd
PS-6169-5MG
1-Methyl-1H-indole-5-carboxaldehyde
90923-75-4 >97%
5mg
£46.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WT992-5g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4 97%
5g
¥2355.0 2022-07-28
TRC
M219168-1g
1-Methyl-1H-indole-5-carbaldehyde
90923-75-4
1g
$ 340.00 2022-06-04

1-Methyl-1H-indole-5-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents
Zhang, Shun; An, Baijiao; Li, Jiayan; Hu, Jinhui; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  30 min, rt
1.4 Catalysts: Palladium diacetate ,  Tris(2-furyl)phosphine Solvents: Toluene ;  5 min, rt
1.5 Solvents: Tetrahydrofuran ;  rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
リファレンス
Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate
Haraguchi, Ryosuke ; Tanazawa, Sho-go; Tokunaga, Naoya; Fukuzawa, Shin-ichi, Organic Letters, 2017, 19(7), 1646-1649

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: o-Xylene
リファレンス
Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehyde
Terent'ev, A. P.; Ko, Pang-Lun; Preobrazhenskaya, M. N., Zhurnal Obshchei Khimii, 1962, 32, 1335-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  1 h, rt
1.2 3 d, 50 °C
リファレンス
Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells
Alvarez, Raquel; Gajate, Consuelo; Puebla, Pilar; Mollinedo, Faustino; Medarde, Manuel; et al, European Journal of Medicinal Chemistry, 2018, 158, 167-183

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Triethylsilane Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ;  8 h, 65 °C
リファレンス
Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide
Jiang, Xiao; Wang, Jin-Mei; Zhang, Ying; Chen, Zhong; Zhu, Yong-Ming; et al, Organic Letters, 2014, 16(13), 3492-3495

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  2 h, reflux; 1 h, reflux
リファレンス
Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents
Wang, Guangcheng; Li, Chunyan; He, Lin; Lei, Kai; Wang, Fang; et al, Bioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, 60 °C
リファレンス
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; Kumar, C. S. Ananda; Joseph, Jayan T., European Journal of Organic Chemistry, 2021, 2021(2), 309-313

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
リファレンス
Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib
Bagnolini, Greta; Milano, Domenico; Manerba, Marcella; Schipani, Fabrizio; Ortega, Jose Antonio; et al, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devices
Dalgleish, Simon; Labram, John G.; Li, Zhe; Wang, Jianpu; McNeill, Christopher R.; et al, Journal of Materials Chemistry, 2011, 21(39), 15422-15430

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C
リファレンス
Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodeposition
Dalgleish, Simon; Awaga, Kunio; Robertson, Neil, Chemical Communications (Cambridge, 2011, 47(25), 7089-7091

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex ,  Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ;  6 h, 65 °C
リファレンス
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates
Li, Bao; Wendlandt, Alison E. ; Stahl, Shannon S., Organic Letters, 2019, 21(4), 1176-1181

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 120 °C
リファレンス
Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors
Zhang, Ying; Jiang, Xiao; Wang, Jin-Mei; Chen, Jing-Lei; Zhu, Yong-Ming, RSC Advances, 2015, 5(22), 17060-17063

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
リファレンス
Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach
Ostacolo, Carmine ; Di Sarno, Veronica; Lauro, Gianluigi ; Pepe, Giacomo; Musella, Simona; et al, European Journal of Medicinal Chemistry, 2019, 167, 61-75

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen sulfate Solvents: Dichloromethane ;  1 h, rt
1.2 48 h, 50 °C
リファレンス
Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agents
Alvarez, Raquel; Aramburu, Laura; Gajate, Consuelo; Vicente-Blazquez, Alba; Mollinedo, Faustino; et al, European Journal of Medicinal Chemistry, 2021, 209,

1-Methyl-1H-indole-5-carbaldehyde Raw materials

1-Methyl-1H-indole-5-carbaldehyde Preparation Products

1-Methyl-1H-indole-5-carbaldehyde 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde
A10829
清らかである:99%/99%
はかる:5g/25g
価格 ($):168.0/841.0